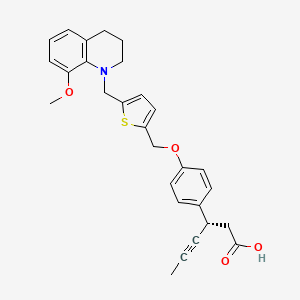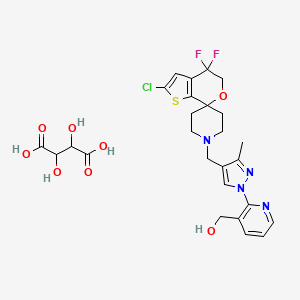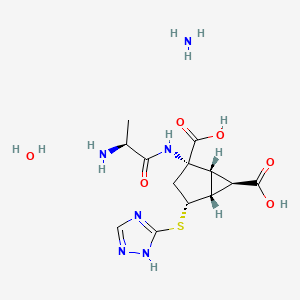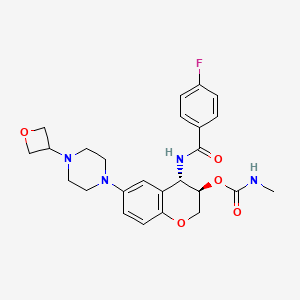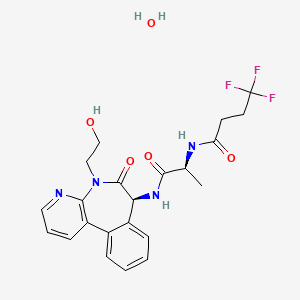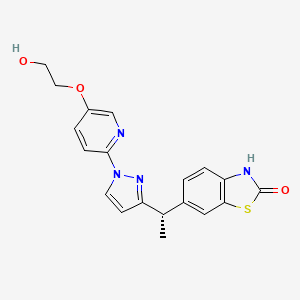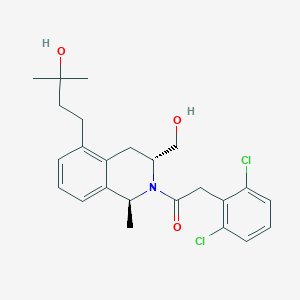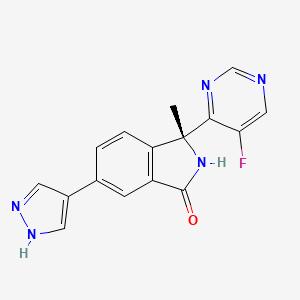
MA242 TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MA242 TFA is a dual inhibitor of MDM2 and NFAT1 . It binds to and inhibits MDM2 and NFAT1, leading to ubiquitination and degradation of MDM2, which may lead to apoptosis and inhibition of tumor cell growth and metastasis independent of Tp53 function .
Molecular Structure Analysis
The chemical formula of MA242 TFA is C26H21ClF3N3O5S . The exact mass of the compound is unknown . The molecular weight is 579.975 . The elemental analysis is as follows: C, 53.84; H, 3.65; Cl, 6.11; F, 9.83; N, 7.25; O, 13.79; S, 5.53 .Scientific Research Applications
1. Pancreatic Cancer Therapy
MA242 has shown potential in the treatment of pancreatic cancer. Research indicates that MA242 can directly bind to both MDM2 and NFAT1 proteins, which are often overexpressed in pancreatic cancer. This binding induces the degradation of these proteins and inhibits NFAT1-mediated transcription of MDM2. As a result, MA242 can decrease cell proliferation and induce apoptosis in pancreatic cancer cell lines regardless of their p53 status. Moreover, it has been observed that MA242, either alone or in combination with gemcitabine, can inhibit pancreatic tumor growth and metastasis without causing host toxicity (Wang et al., 2018).
2. Molecular Imaging
In molecular imaging, specifically in the context of mass spectrometry, MA242 (referred to as trifluoroacetic acid (TFA)) has been used to improve the imaging of lipids in mouse brain sections. TFA vapor exposure in combination with gas cluster ion beams (GCIBs) enhances the signal from high mass molecular species and reveals previously undetected species in the mass spectrum. This method has the potential to expand the chemical coverage in neurological studies and bridge the gap between TOF-SIMS and MALDI techniques (Angerer et al., 2015).
3. Taxonomic Research
MA242 has also found application in taxonomic research. In a study involving fish samples, pretreatment with TFA aqueous solution followed by analysis using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS) aided in the rapid determination of the taxonomic status of fish species. This method allows for the visualization of taxonomical distances among different seafood species, providing a quick and efficient approach for species identification (Wang, Bi & Xie, 2020).
4. Bioethanol Production
In the field of bioenergy, specifically for bioethanol production, MA242 (TFA) has been used in combined acid hydrolysis of hemicellulose in Miscanthus. The study showed that blending TFA with sulfuric acid enhanced xylose yield from hemicellulose decomposition. Moreover, the TFA-based pretreatment method improved overall ethanol yield by reducing xylose degradation and phenols production, highlighting its potential in bioethanol production processes (Guo et al., 2012).
Safety And Hazards
properties
CAS RN |
1049704-18-8 |
|---|---|
Product Name |
MA242 TFA |
Molecular Formula |
C26H21ClF3N3O5S |
Molecular Weight |
579.9752 |
IUPAC Name |
7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C24H20ClN3O3S.C2HF3O2/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16;3-2(4,5)1(6)7/h2-9,12,14,27H,10-11,13H2,1H3;(H,6,7) |
InChI Key |
YTSFRIUMZUCDMV-UHFFFAOYSA-N |
SMILES |
O=C1C2=C3C(CCN=C3C=C1NCC4=CC=C(Cl)C=C4)=CN2S(=O)(C5=CC=C(C)C=C5)=O.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MA242 TFA; MA242; MA-242; MA 242; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



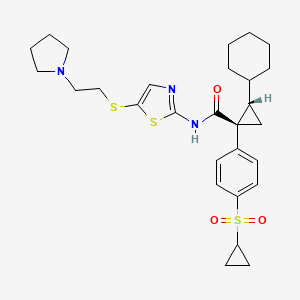
![(1S,2S,4S,5R,6S)-2-amino-4-[(3-methoxybenzene-1-carbonyl)amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B608717.png)
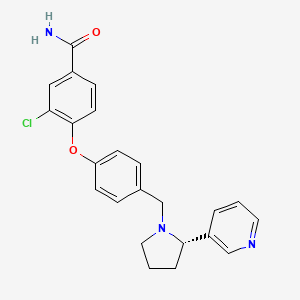
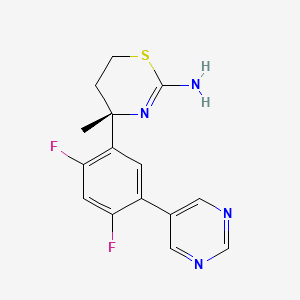
![(1r,2s,4r,5r,6r)-2-Amino-4-(1h-1,2,4-Triazol-3-Ylsulfanyl)bicyclo[3.1.0]hexane-2,6-Dicarboxylic Acid](/img/structure/B608721.png)
![4-N-[4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-yl]-1-N-(oxan-4-yl)cyclohexane-1,4-diamine](/img/structure/B608723.png)
